molecular formula C14H9N3O3S B1299587 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 72176-80-8

3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B1299587
CAS No.: 72176-80-8
M. Wt: 299.31 g/mol
InChI Key: IINOGTDZSDDTSV-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 72176-80-8) is a high-purity quinazolinone derivative offered for scientific research and development. This compound features a privileged 2,3-dihydroquinazolin-4(1H)-one scaffold, which is recognized as a versatile core structure in medicinal chemistry for its diverse biological activities . The integration of the electron-withdrawing 4-nitrophenyl group and a thioxo (C=S) moiety at the 2-position modulates the compound's electronic properties and enhances its potential for interaction with biological targets . This compound serves as a key synthetic intermediate and is investigated for a broad spectrum of pharmacological applications. Recent scientific studies highlight its potential in anticancer research, where related 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives have demonstrated cytotoxic activity against human colon carcinoma cell lines (HCT-116 and LoVo) by inducing apoptosis and arresting the cell cycle . Furthermore, this chemical class exhibits significant promise as inhibitors of enzymes like α-glucosidase and α-amylase, which are targets for managing type 2 diabetes, and lactate dehydrogenase A (LDHA), a key enzyme in cancer metabolism . The scaffold also shows potent antioxidant properties, efficiently scavenging free radicals such as DPPH . Researchers also utilize this compound as a building block for constructing more complex molecular architectures, including hybrids with 1,2,3-triazole rings, to explore new chemical space for drug discovery . The product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(4-nitrophenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S/c18-13-11-3-1-2-4-12(11)15-14(21)16(13)9-5-7-10(8-6-9)17(19)20/h1-8H,(H,15,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINOGTDZSDDTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368204
Record name 3-(4-Nitrophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72176-80-8
Record name 3-(4-Nitrophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Synthesis, Characterization, and Therapeutic Potential as a Myeloperoxidase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold and the Promise of 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] This heterocyclic system has garnered significant attention due to its synthetic tractability and its ability to interact with a variety of biological targets.[1] Within this class of compounds, 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones have emerged as a particularly interesting chemotype, exhibiting a range of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[3][4]

This technical guide focuses on a specific, potent derivative: 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one . The IUPAC name for this compound is 3-(4-nitrophenyl)-2-sulfanylidene-1H-quinazolin-4-one .[5] The presence of the nitro group on the phenyl ring at the 3-position is anticipated to significantly influence the molecule's electronic properties and, consequently, its biological activity.

Recent research has identified thioxo-dihydroquinazolin-one derivatives as novel and potent inhibitors of myeloperoxidase (MPO), a key enzyme implicated in the pathology of numerous inflammatory diseases.[6][7] This guide will provide a comprehensive overview of the synthesis, structural characterization, and the compelling mechanism of action of 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one as an MPO inhibitor, offering valuable insights for researchers in drug discovery and development.

Synthesis of 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: A Step-by-Step Protocol

The synthesis of 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be efficiently achieved through a multi-step process adapted from established methods for analogous 3-aryl-2-thioxo-quinazolinones.[8] The following protocol outlines a reliable pathway starting from commercially available reagents.

Experimental Protocol: A Three-Step Synthesis

Step 1: Synthesis of Methyl (4-nitrophenyl)carbamodithioate

  • To a solution of 4-nitroaniline (0.02 mol) in dimethyl sulfoxide (DMSO, 10 mL), add carbon disulfide (1.6 mL, 0.026 mol).

  • To this mixture, add an aqueous solution of sodium hydroxide (1.2 mL, 20 M) dropwise with continuous stirring. This will form the sodium (4-nitrophenyl)carbamodithioate salt as an intermediate.

  • After stirring for two hours at room temperature, cool the reaction mixture in an ice bath.

  • Gradually add dimethyl sulfate (0.02 mol) to the cooled mixture while maintaining stirring for five hours.

  • Upon completion of the reaction, pour the mixture into ice water to precipitate the solid product.

  • Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain pure methyl (4-nitrophenyl)carbamodithioate.

Step 2: Synthesis of Methyl 2-(3-(4-nitrophenyl)thioureido)benzoate

  • Dissolve the methyl (4-nitrophenyl)carbamodithioate (0.01 mol) in ethanol (20 mL).

  • To this solution, add methyl anthranilate (0.01 mol) and anhydrous potassium carbonate (100 mg).

  • Reflux the reaction mixture for 25 hours.

  • After reflux, pour the mixture into cold water to precipitate the product.

  • Filter the solid to isolate methyl 2-(3-(4-nitrophenyl)thioureido)benzoate.

Step 3: Cyclization to 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

  • Take the crude methyl 2-(3-(4-nitrophenyl)thioureido)benzoate from the previous step and reflux it in a 10% alcoholic sodium hydroxide solution for two hours.

  • After cooling the reaction mixture to room temperature, re-precipitate the product by treating it with dilute hydrochloric acid.

  • Filter the resulting solid, wash with water, and recrystallize from ethanol to afford the final product, 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, as colorless crystals.[8]

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Dithiocarbamate Formation cluster_step2 Step 2: Thiourea Intermediate Synthesis cluster_step3 Step 3: Cyclization A 4-Nitroaniline B CS2, NaOH, DMSO A->B Reaction C Dimethyl Sulfate B->C Intermediate D Methyl (4-nitrophenyl)carbamodithioate C->D Methylation E Methyl Anthranilate, K2CO3, Ethanol D->E Reaction F Methyl 2-(3-(4-nitrophenyl)thioureido)benzoate E->F G 10% Alcoholic NaOH F->G Reflux H Dilute HCl G->H Acidification I 3-(4-Nitrophenyl)-2-thioxo- 2,3-dihydroquinazolin-4(1H)-one H->I

Caption: Synthetic pathway for 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

Structural Characterization: A Self-Validating System

The unambiguous identification and confirmation of the structure of 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one are paramount. A combination of spectroscopic techniques provides a self-validating system to ensure the purity and identity of the synthesized compound.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the quinazolinone and nitrophenyl rings, and a characteristic signal for the N-H proton.
¹³C NMR Resonances for the carbonyl carbon, the thione carbon (C=S), and the aromatic carbons.
IR Spectroscopy Characteristic absorption bands for the N-H, C=O, and C=S functional groups. The C=O stretch is typically observed around 1706 cm⁻¹, and the N-H stretch around 3187 cm⁻¹.[8]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₉N₃O₃S, M.W. 299.31 g/mol ).[5]

Mechanism of Action: A Potent Myeloperoxidase Inhibitor

A significant body of evidence points to thioxo-dihydroquinazolin-one derivatives as a novel class of myeloperoxidase (MPO) inhibitors.[6][7] MPO is a heme-containing peroxidase primarily found in the azurophilic granules of neutrophils.[9] It plays a crucial role in the innate immune response by catalyzing the formation of reactive oxygen species, including hypochlorous acid (HOCl), a potent microbicidal agent.[2][9] However, excessive or misplaced MPO activity is strongly implicated in the pathophysiology of a wide range of inflammatory diseases, including atherosclerosis, neurodegenerative diseases, and certain cancers.[6][9]

Inhibition of the MPO Catalytic Cycle

3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and its analogs act as reversible, competitive inhibitors of MPO.[6] The inhibitory mechanism is noteworthy in that it does not lead to the accumulation of MPO Compound II, an intermediate in the peroxidase cycle.[6] This is a key differentiator from other MPO inhibitors and may offer a more favorable therapeutic profile.

The MPO catalytic cycle involves the reaction of the ferric (Fe³⁺) resting state of the enzyme with hydrogen peroxide (H₂O₂) to form Compound I. Compound I can then be reduced back to the resting state in two single-electron steps, via Compound II. Thioxo-dihydroquinazolin-ones are thought to interfere with this cycle, likely by competing with the substrate for binding to the active site.

Signaling Pathway of MPO Inhibition

MPO_Inhibition cluster_MPO Myeloperoxidase Catalytic Cycle cluster_outcome Therapeutic Outcome MPO_Fe3 MPO (Fe³⁺) Resting State Compound_I Compound I MPO_Fe3->Compound_I H₂O₂ Reduced_ROS Decreased Reactive Oxygen Species (HOCl) Compound_II Compound II Compound_I->Compound_II Substrate (e⁻ donor) Compound_II->MPO_Fe3 Substrate (e⁻ donor) Inhibitor 3-(4-Nitrophenyl)-2-thioxo- 2,3-dihydroquinazolin-4(1H)-one Inhibitor->MPO_Fe3 Competitive Inhibition Reduced_Inflammation Amelioration of Inflammatory Damage Reduced_ROS->Reduced_Inflammation

Caption: Inhibition of the MPO catalytic cycle by 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

Quantitative Analysis of MPO Inhibition

The potency of MPO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). For the class of thioxo-dihydroquinazolin-one derivatives, IC₅₀ values as low as 100 nM have been reported, indicating high potency.[6][7] While the specific IC₅₀ for the 4-nitrophenyl derivative is not yet published, its structural similarity to other potent inhibitors in this class suggests it is likely to exhibit significant MPO inhibitory activity.

Potential Applications in Drug Development

The potent MPO inhibitory activity of 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one positions it as a promising lead compound for the development of novel therapeutics for a variety of diseases characterized by chronic inflammation and oxidative stress.

  • Cardiovascular Diseases: MPO is a key contributor to the pathogenesis of atherosclerosis.[9] By inhibiting MPO, this compound could potentially reduce the oxidative modification of lipids and proteins within the arterial wall, thereby slowing the progression of atherosclerotic plaques.

  • Neurodegenerative Diseases: There is growing evidence for the role of MPO-driven oxidative stress in neuroinflammatory conditions such as Alzheimer's and Parkinson's disease.[6] An MPO inhibitor could offer a neuroprotective strategy by mitigating this damage.

  • Inflammatory Bowel Disease (IBD): Elevated levels of MPO are a hallmark of IBD. The inhibition of MPO could help to reduce the tissue damage and inflammation associated with this condition.

  • Cancer: While the role of MPO in cancer is complex, in some contexts, it can contribute to a pro-tumorigenic environment.[9] The cytotoxic and anti-inflammatory properties of quinazolinones may offer a dual therapeutic benefit.[6][10]

Conclusion

3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetically accessible and highly promising member of the quinazolinone family of heterocyclic compounds. Its identification as a potent inhibitor of myeloperoxidase opens up exciting new avenues for the development of targeted therapies for a range of debilitating inflammatory diseases. The detailed synthetic protocol and mechanistic insights provided in this guide are intended to empower researchers to further explore the therapeutic potential of this and related compounds. Future work should focus on obtaining precise quantitative data on its MPO inhibitory activity and evaluating its efficacy in preclinical models of inflammatory disease.

References

  • (2019). Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. Journal of Heterocyclic Chemistry, 56(5), 1651-1660. Available from: [Link]

  • Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. (2012). Molecules, 17(11), 13391-13399. Available from: [Link]

  • Green Synthesis and Evaluation of 3-(Aryl)-2-Thioxo-2,3-Dihydroquinazolin- 4(1H)-ones as Novel Anticonvulsant Drugs. (2013). International Journal of Pharmaceutical Sciences and Nanotechnology, 6(2), 2089-2097. Available from: [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (2011). MedChemComm, 2(10), 1082-1089. Available from: [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-proliferative Agents. (2022). Pharmaceuticals, 15(11), 1392. Available from: [Link]

  • Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (3). (2023). Medires, 1(1), 1-8. Available from: [Link]

  • Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. (2015). ACS Medicinal Chemistry Letters, 6(10), 1047-1052. Available from: [Link]

  • Myeloperoxidase: a target for new drug development? (2007). British Journal of Pharmacology, 152(5), 657-668. Available from: [Link]

  • 3-(4-Nitrophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one. PubChem. Available from: [Link]

  • Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. (2015). ACS Medicinal Chemistry Letters, 6(10), 1047-1052. Available from: [Link]

  • 1 H NMR spectrum of 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one. ResearchGate. Available from: [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2023). Records of Natural Products, 17(4), 549-559. Available from: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules, 28(2), 849. Available from: [Link]

  • Inhibition of Myeloperoxidase. (2021). Methods in Molecular Biology, 2296, 215-235. Available from: [Link]

Sources

Structural Elucidation and Spectroscopic Analysis of 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the 1H NMR spectrum of 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Designed for medicinal chemists and structural biologists, this document moves beyond basic assignment to explore the mechanistic reasons behind chemical shifts, the impact of tautomerism on spectral data, and self-validating protocols for purity assessment.

The quinazolinone scaffold is a privileged structure in drug discovery, often exhibiting anticancer and antibacterial properties.[1] The specific inclusion of a 4-nitrophenyl moiety and a 2-thioxo group introduces distinct electronic environments—specifically strong anisotropic deshielding and electron-withdrawing effects—that create a unique spectral fingerprint.

Part 1: Structural Context & Tautomerism

Before interpreting the spectrum, one must understand the dynamic structural nature of the molecule in solution.

The Thione-Thiol Tautomerism

2-Thioxo-quinazolinones can theoretically exist in two tautomeric forms: the thione (lactam-like) and the thiol (mercapto-like).

  • Thione Form (A): Characterized by a C=S bond and an N-H proton at position 1.

  • Thiol Form (B): Characterized by a C-SH bond and a C=N double bond at position 1.

Expert Insight: In polar aprotic solvents like DMSO-d6 (the standard for this analysis), the equilibrium overwhelmingly favors the thione form . This is critical for NMR interpretation because it dictates the presence of a highly deshielded exchangeable proton (N1-H). If the thiol form were dominant, this signal would be absent or significantly shifted, and the aromatic coupling patterns would alter due to the aromatization of the pyrimidine ring.

Visualization of Structural Dynamics

The following diagram illustrates the tautomeric relationship and the assignment logic used to confirm the dominant species.

Tautomerism Thione Thione Form (Dominant) C=S, N-H Present Thiol Thiol Form (Minor) C-SH, N=C Thione->Thiol Equilibrium Spectrum 1H NMR Spectrum (DMSO-d6) Thione->Spectrum Generates Signal_NH Signal > 12.0 ppm (Broad Singlet) Spectrum->Signal_NH Observation Signal_NH->Thione Confirms Structure

Figure 1: Tautomeric equilibrium and the spectroscopic evidence (N-H signal) confirming the thione form in solution.

Part 2: Experimental Protocol

To ensure reproducibility and spectral fidelity, the following protocol must be adhered to. This workflow minimizes artifacts caused by aggregation or residual synthesis solvents.

Synthesis Context for Impurity Identification

This compound is typically synthesized via the reaction of anthranilic acid with 4-nitrophenyl isothiocyanate in ethanol or refluxing acetic acid.

  • Potential Impurity A: Unreacted Anthranilic acid (broad peaks ~6-7 ppm).

  • Potential Impurity B: 4-Nitrophenyl isothiocyanate (distinct aromatic doublets).

  • Potential Impurity C: Triethylammonium salts (if Et3N was used as a base).

Sample Preparation Workflow

Workflow Sample Solid Sample (Recrystallized from EtOH) Dissolution Dissolution 0.6 mL, Sonicate 5 mins (Avoid Heating > 40°C) Sample->Dissolution Solvent Solvent Choice DMSO-d6 (99.9% D) Solvent->Dissolution Acquisition Acquisition ns=16, d1=1.0s Pulse: 30° Dissolution->Acquisition Clear yellow solution Processing Processing LB = 0.3 Hz Baseline Correction Acquisition->Processing

Figure 2: Optimized sample preparation and acquisition workflow for obtaining high-resolution NMR data.

Critical Protocol Note: Do not heat the sample above 40°C during dissolution. Thermal stress can accelerate the oxidation of the thio-group to a keto-group (converting the C=S to C=O), which will appear as a new set of peaks with a slightly different N-H shift.

Part 3: Spectral Analysis & Assignments[2]

Overview of Chemical Shifts

The spectrum is divided into two distinct regions: the Low-Field Exchangeable Region and the Aromatic Region .

Proton IDChemical Shift (δ ppm)MultiplicityIntegralAssignment Logic
H-1 12.90 – 13.10 Singlet (br)1HN-H (Thioamide/Lactam). Highly deshielded due to the adjacent C=S and C=O groups, plus H-bonding with DMSO.
H-a 8.35 – 8.45 Doublet (J~9Hz)2HNitrophenyl (Ortho to NO2). Strong paramagnetic deshielding from the nitro group. Part of AA'BB' system.
H-5 7.95 – 8.05 Doublet (J~8Hz)1HQuinazolinone. Most deshielded proton of the fused ring due to anisotropy of the C=O at C4.
H-b 7.65 – 7.75 Doublet (J~9Hz)2HNitrophenyl (Meta to NO2). Shielded relative to H-a, but deshielded relative to benzene due to the N-linkage.
H-7 7.70 – 7.80 Triplet (td)1HQuinazolinone. Para to the C=O group. Often overlaps with H-b.
H-8 7.40 – 7.50 Doublet (J~8Hz)1HQuinazolinone. Adjacent to the N-H group.
H-6 7.30 – 7.40 Triplet (td)1HQuinazolinone. Meta to the C=O group; typically the most upfield signal of the fused ring.
Detailed Mechanistic Analysis
1. The N-H Proton (12.9 - 13.1 ppm)

This signal is the hallmark of the successful cyclization of the quinazolinone ring.

  • Validation: To confirm this peak, perform a D₂O shake . Add 1-2 drops of D₂O to the NMR tube and shake. This peak should disappear or significantly diminish due to deuterium exchange (

    
    ).
    
  • Broadness: The peak is often broad due to the quadrupolar moment of the adjacent Nitrogen-14 nucleus and hydrogen bonding dynamics.

2. The Nitrophenyl System (AA'BB')

The 4-nitrophenyl substituent acts as an isolated spin system.

  • H-a (Ortho to NO₂): The nitro group is a strong electron-withdrawing group (EWG) via both induction and resonance. This dramatically reduces electron density at the ortho positions, shifting these protons downfield to ~8.4 ppm.

  • H-b (Meta to NO₂): These protons are closer to the quinazolinone nitrogen. While the quinazolinone is also an EWG, the effect is weaker than the nitro group.

3. The Quinazolinone ABCD System

The fused benzene ring (protons 5, 6, 7, 8) shows a characteristic pattern for 1,2-disubstituted benzenes, but distorted by the heterocycle.

  • H-5 (The "Carbonyl Effect"): Proton 5 is spatially close to the carbonyl oxygen at position 4. The magnetic anisotropy of the C=O double bond creates a desheilding cone that specifically impacts H-5, pushing it to ~8.0 ppm.

  • H-6, H-7, H-8: These follow standard aromatic coupling rules (

    
    , 
    
    
    
    ). H-7 is often a triplet of doublets (td), appearing as a pseudo-triplet.

Part 4: Troubleshooting & Impurities

When analyzing real-world samples, the following artifacts are common in DMSO-d6 solutions of this compound.

Signal (ppm)MultiplicitySourceRemediation
3.33 Broad SingletH₂O in DMSO Use a fresh ampoule of DMSO-d6 or add molecular sieves.
2.50 QuintetDMSO-d5 Residual solvent peak (Reference standard).
5.76 SingletDichloromethane Common extraction solvent. Dry sample under high vacuum.
1.09 / 3.36 Triplet / QuartetEthanol Recrystallization solvent.[1] Dry sample at 50°C under vacuum.
~10.0 Broad Singlet-COOH Residual Anthranilic acid (starting material). Indicates incomplete reaction.

References

  • Synthesis and Biological Evaluation of Quinazolinone Derivatives. Source:Molecules (MDPI). Context: Provides comparative chemical shifts for 2-thioxo-quinazolinone analogs. URL:[Link]

  • Tautomerism in 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones. Source:Journal of Heterocyclic Chemistry. Context: Authoritative discussion on the thione vs. thiol equilibrium in DMSO. URL:[Link]

  • NMR Solvent Data Chart. Source:Cambridge Isotope Laboratories. Context: Reference for residual solvent impurities (Water, DMSO, Ethanol). URL:[Link]

  • One-pot Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones. Source:Arkivoc. Context: Detailed synthesis protocols and spectral characterization of 4-nitrophenyl derivatives. URL:[Link]

Sources

Methodological & Application

Application Note: Antifungal Profiling of 2-Thioxo-Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

The 2-thioxo-quinazolin-4(3H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind multiple receptor types with high affinity. In the context of antifungal drug development, these derivatives have emerged as potent inhibitors of fungal growth, particularly against azole-resistant strains of Candida albicans and Aspergillus fumigatus.

Unlike traditional azoles, the unique electronic distribution of the 2-thioxo group (


) combined with the rigid bicyclic quinazolinone core allows for enhanced hydrophobic interactions within the fungal CYP51 active site. This guide details the synthesis, mechanistic validation, and standardized susceptibility testing of these compounds.

Chemical Synthesis & Characterization[1][2][3][4][5][6][7]

The most robust synthetic route for 2-thioxo-quinazolinone libraries involves the condensation of anthranilic acid derivatives with isothiocyanates. This pathway allows for facile diversification at the N3 and C6/C7 positions, which are critical for Structure-Activity Relationship (SAR) optimization.

Core Synthesis Protocol

Reaction: Cyclocondensation of Anthranilic Acid with Aryl Isothiocyanates.

  • Reagents: Substituted Anthranilic acid (1.0 eq), Aryl Isothiocyanate (1.1 eq), Ethanol (absolute), Triethylamine (catalytic).

  • Procedure:

    • Dissolve anthranilic acid in refluxing ethanol.

    • Add aryl isothiocyanate dropwise.

    • Reflux for 4–6 hours (monitor via TLC, solvent system Hexane:EtOAc 7:3).

    • Cool to room temperature; the precipitate (2-thioxo-quinazolinone) is filtered and recrystallized from ethanol/DMF.

  • Yield: Typically 75–90%.

Visualization: Synthetic Pathway

Synthesispath Anthranilic Anthranilic Acid (Substituted) Intermediate Thioureido Intermediate Anthranilic->Intermediate Condensation Isothio Aryl Isothiocyanate (R-N=C=S) Isothio->Intermediate Cyclization Cyclization (Reflux/EtOH) Intermediate->Cyclization - H2O Product 2-Thioxo-quinazolinone Scaffold Cyclization->Product Final Product

Figure 1: General synthetic workflow for 2-thioxo-quinazolinone derivatives.

Mechanism of Action: CYP51 Inhibition[8]

The primary antifungal mechanism of 2-thioxo-quinazolinones is the inhibition of Lanosterol 14


-demethylase (CYP51) . This cytochrome P450 enzyme is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane.
  • Binding Mode: The N3-substituent occupies the hydrophobic access channel of CYP51, while the thioxo group (

    
    ) may interact with the heme iron or proximal amino acid residues (e.g., Tyr118 in C. albicans), preventing the binding of the natural substrate, lanosterol.
    
  • Consequence: Depletion of ergosterol and accumulation of toxic 14

    
    -methylated sterols lead to membrane permeability changes, leakage of intracellular ions, and ultimately cell death.
    
Visualization: Signaling & Inhibition Pathway

MOA AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol Lanosterol->Ergosterol Blocked by Inhibitor CYP51->Ergosterol Quinazolinone 2-Thioxo-Quinazolinone (Inhibitor) Quinazolinone->CYP51 Inhibits Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Death Fungal Cell Death (Lysis) Membrane->Death Failure leads to

Figure 2: Mechanism of Action showing CYP51 inhibition leading to membrane failure.

Application Note: In Vitro Susceptibility Testing (MIC)

Protocol ID: PROT-MIC-04 Standard: Adapted from CLSI M27-A4 (Yeasts) and M38-A2 (Molds).

Reagent Preparation
  • Stock Solution: Dissolve quinazolinone derivatives in 100% DMSO to a concentration of 1600

    
    g/mL. These compounds are often hydrophobic; ensure complete solubilization by vortexing or mild sonication.
    
  • Medium: RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS (3-[N-morpholino]propanesulfonic acid).

Broth Microdilution Workflow
  • Plate Prep: Dispense 100

    
    L of 2x drug concentrations into columns 1–10 of a 96-well round-bottom microtiter plate. Column 11 is the Growth Control (drug-free), Column 12 is the Sterility Control (media only).
    
  • Inoculum: Prepare a yeast suspension (e.g., C. albicans ATCC 90028) adjusted to

    
     to 
    
    
    
    cells/mL (0.5 McFarland). Dilute 1:100, then 1:20 in RPMI 1640 to achieve a final inoculum of
    
    
    to
    
    
    cells/mL.
  • Inoculation: Add 100

    
    L of the final inoculum to wells 1–11.
    
  • Incubation: Incubate at 35°C for 24–48 hours (Yeasts) or 48–72 hours (Filamentous fungi).

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 100% inhibition of visual growth (optically clear) compared to the growth control.

Visualization: Experimental Workflow

MICWorkflow Stock Compound Stock (DMSO) Dilution Serial Dilution (RPMI 1640) Stock->Dilution Plate 96-Well Plate Setup Dilution->Plate Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Plate Incubate Incubation 35°C, 24-48h Plate->Incubate Read Visual Read (MIC Determination) Incubate->Read

Figure 3: CLSI-adapted broth microdilution workflow for quinazolinone derivatives.

Structure-Activity Relationship (SAR) Summary

The antifungal potency of 2-thioxo-quinazolinones is highly dependent on specific substitutions. The following table summarizes key SAR findings derived from recent literature.

PositionSubstitutionEffect on Antifungal ActivityMechanism Insight
C-2 Thioxo (

)
Essential Superior to oxo (

) group; enhances lipophilicity and binding affinity to CYP51.
N-3 Phenyl / BenzylIncreases Provides hydrophobic bulk necessary to occupy the CYP51 access channel.
C-6 Halogens (I, Br, Cl)Increases Electron-withdrawing groups enhance metabolic stability and binding. Iodine often shows highest potency.
Linker Imidazole / TriazoleCritical Hybrid molecules containing an azole moiety linked to the quinazolinone show synergistic effects.

Expert Insight: The presence of a 6-iodo substituent combined with a 3-phenyl ring typically yields MIC values in the range of 4–16


g/mL against C. albicans, comparable to Fluconazole in some resistant strains.

Troubleshooting & Optimization

  • Solubility Issues: If precipitation occurs in the wells upon adding the inoculum, the compound concentration is too high for the aqueous media. Solution: Reduce the starting concentration range or verify the final DMSO concentration is <1% to avoid solvent toxicity masking the drug effect.

  • Trailing Growth: Quinazolinones can sometimes exhibit "trailing" (partial inhibition) similar to azoles. Solution: Read the MIC at 50% inhibition (MIC

    
    ) if 100% inhibition is ambiguous, or verify with a colorimetric assay (e.g., Alamar Blue/Resazurin).
    
  • Fungicidal vs. Fungistatic: Perform a Time-Kill assay. If the colony count drops by

    
     within 24 hours, the compound is fungicidal. Most quinazolinones are fungistatic (like azoles) but can be fungicidal at high concentrations (
    
    
    
    MIC).

References

  • Synthesis and Antifungal Activity of Iodo-Thioxo Quinazolin Derivatives. Wisdom Library. (2024).[1] Retrieved from [Link]

  • Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. National Institutes of Health (PubMed). (2016). Retrieved from [Link]

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. MDPI Molecules. (2023). Retrieved from [Link]

  • CLSI M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. (2017).[2] Retrieved from [Link]

  • Design, Synthesis, and Structure-Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Journal of Agricultural and Food Chemistry. (2021). Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and its analogues, a class of heterocyclic compounds of significant interest in medicinal chemistry. The quinazolinone scaffold is a privileged structure found in numerous bioactive molecules, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document provides a detailed examination of the primary synthetic pathways, focusing on the reaction of anthranilic acid derivatives with aryl isothiocyanates. Included are step-by-step protocols, mechanistic insights, and a summary of reported yields for various analogues to facilitate the efficient synthesis and exploration of this important chemical space.

Introduction: The Significance of 2-Thioxo-quinazolinones in Drug Discovery

The quinazolinone core is a fundamental building block in the design of therapeutic agents.[2] The incorporation of a thioxo group at the 2-position and an aryl substituent at the 3-position gives rise to a class of compounds with a distinct pharmacological profile. These structural features are crucial for their interaction with various biological targets.[4] The 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one framework has been identified as a key pharmacophore in the development of novel drugs. The exploration of analogues, particularly those bearing a 4-nitrophenyl group, is driven by the potential to modulate their biological activity through electronic and steric effects. The nitro group, being a strong electron-withdrawing group, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Synthetic Strategies: Pathways to 3-Aryl-2-thioxo-quinazolinones

The synthesis of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones can be achieved through several efficient methods. The most prevalent and versatile approaches involve the condensation of an anthranilic acid derivative with an appropriate aryl isothiocyanate. A common alternative involves the use of isatoic anhydride as the starting material, which reacts with a primary amine and a source of the thiocarbonyl group.

The Anthranilic Acid Route: A Direct and Efficient Approach

This is a widely employed method due to the ready availability of substituted anthranilic acids and aryl isothiocyanates. The reaction proceeds via the formation of a thiourea intermediate, which subsequently undergoes intramolecular cyclization to yield the desired quinazolinone.

Mechanism of the Anthranilic Acid Route

The reaction is initiated by the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of the isothiocyanate. This forms a 2-(3-arylthioureido)benzoic acid intermediate. Subsequent heating in the presence of a catalyst or in a high-boiling solvent promotes an intramolecular cyclization via the loss of a water molecule to afford the final 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

Reaction_Mechanism_Anthranilic_Acid_Route cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Anthranilic_Acid Anthranilic Acid Thiourea_Intermediate 2-(3-Arylthioureido)benzoic Acid Anthranilic_Acid->Thiourea_Intermediate Nucleophilic Attack Aryl_Isothiocyanate Aryl Isothiocyanate (e.g., 4-Nitrophenyl isothiocyanate) Aryl_Isothiocyanate->Thiourea_Intermediate Quinazolinone 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Thiourea_Intermediate->Quinazolinone Intramolecular Cyclization (-H2O)

Caption: Reaction mechanism for the synthesis of 3-aryl-2-thioxo-quinazolinones.

The Isatoic Anhydride Route: A One-Pot Approach

Isatoic anhydride serves as a convenient and stable precursor to anthranilic acid derivatives.[5] Its reaction with a primary amine, followed by the introduction of a thiocarbonyl source like carbon disulfide or a thiourea component, provides a one-pot synthesis of the target quinazolinones.[5][6] This method is particularly advantageous for generating a library of analogues due to its operational simplicity.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one from Anthranilic Acid

This protocol is a robust method for the synthesis of the title compound.

Materials and Equipment:

  • Anthranilic acid

  • 4-Nitrophenyl isothiocyanate

  • Glacial acetic acid or ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • Recrystallization solvent (e.g., ethanol or benzene/ethanol mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1 equivalent) in glacial acetic acid or ethanol.

  • Addition of Isothiocyanate: To this solution, add 4-nitrophenyl isothiocyanate (1 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-10 hours.[1][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or a benzene/ethanol mixture, to obtain the pure 3-(4-nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.[7]

  • Drying: Dry the purified product in a vacuum oven.

Characterization Data for 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one:

  • Molecular Formula: C₁₄H₉N₃O₃S[8]

  • Molecular Weight: 299.31 g/mol [8]

  • Appearance: Typically a solid.

  • Spectroscopic Data: The structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Characteristic IR peaks would include those for N-H, C=O, and C=S stretching. ¹H NMR would show signals corresponding to the aromatic protons and the N-H proton.

Protocol 2: One-Pot Synthesis from Isatoic Anhydride

This protocol offers a streamlined approach for the synthesis of various analogues.

Materials and Equipment:

  • Isatoic anhydride

  • Aromatic amine (e.g., 4-nitroaniline)

  • Carbon disulfide

  • Potassium hydroxide or other suitable base

  • Methanol or other suitable solvent

  • Standard reaction and workup equipment as in Protocol 1

Procedure:

  • Reaction of Isatoic Anhydride: In a round-bottom flask, a mixture of isatoic anhydride (1 equivalent) and the aromatic amine (1 equivalent) in a suitable solvent is reacted.

  • Introduction of Thiocarbonyl Group: After the initial reaction, carbon disulfide and a base such as potassium hydroxide are added to the reaction mixture.[9]

  • Cyclization: The mixture is then heated to reflux to facilitate the cyclization to the quinazolinone ring system.

  • Workup and Purification: The workup and purification steps are similar to those described in Protocol 1.

Synthesis of Analogues and Representative Data

The versatility of the synthetic routes allows for the preparation of a wide array of analogues by varying the substituents on both the anthranilic acid and the aryl isothiocyanate. The following table summarizes the synthesis of several analogues reported in the literature, highlighting the diversity of achievable structures and their corresponding yields.

EntrySubstituent on Quinazolinone Ring (R¹)Substituent on 3-Aryl Ring (R²)MethodSolventReaction Time (h)Yield (%)Reference
1H4-NO₂Anthranilic AcidAcetic Acid10-[1]
2H4-ClAnthranilic AcidMethanol380[9]
3H4-OCH₃Anthranilic Acid----
46,8-Br₂4-NH₂Anthranilic AcidMethanol365[9]
5H3-PyridylAnthranilic AcidMethanol325[9]
6H2,5-(OCH₃)₂----[10]
7H4-COOHAnthranilic AcidMethanol350[9]

Troubleshooting and Key Considerations

  • Purity of Starting Materials: The purity of the anthranilic acid and aryl isothiocyanate is crucial for obtaining high yields and a clean product.

  • Solvent Choice: The choice of solvent can influence the reaction rate and the solubility of the product. Glacial acetic acid and ethanol are commonly used.

  • Reaction Monitoring: TLC is an effective way to monitor the progress of the reaction and determine the optimal reaction time.

  • Purification: Recrystallization is generally sufficient for purification. In some cases, column chromatography may be necessary to remove persistent impurities.

  • Safety: Aryl isothiocyanates can be lachrymatory and should be handled in a well-ventilated fume hood. Standard personal protective equipment should be worn at all times.

Conclusion

The synthesis of 3-(4-nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one analogues is a well-established field with robust and versatile synthetic methodologies. The protocols detailed in this guide, based on the reaction of anthranilic acid derivatives with aryl isothiocyanates, provide a reliable foundation for researchers to access these valuable compounds for further investigation in drug discovery and development. The ability to readily synthesize a diverse range of analogues facilitates the exploration of structure-activity relationships and the optimization of lead compounds.

References

  • Al-Omair, M. A., Ali, A. A.-M., & El-Meligie, S. (2015).
  • Ghasemi, N., Yavari, A., Bahadorikhalili, S., Moazzam, A., & Mahdavi, M. (2022). Synthesis of 3-substituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives.
  • El-Sayed, N. N., et al. (2020). Synthesis of new 3, 4-dihydroquinazolin-4-ones based on anthranilic acid derivatives and glycine.
  • Al-Mousawi, S. M., & El-Apasery, M. A. (2021). Practical approach to 2-thioxo-2,3-dihydroquinazolin-4(1H)-one via dithiocarbamate – anthranilic acid reaction.
  • Shriner, R. L., & Cox, R. F. B. (1943). Isocyanic acid, p-nitrophenyl ester. Organic Syntheses.
  • WIPO (2011). Process for the preparation of an anthranilic acid derivative. WO2011098386A1.
  • Karimi Zarchi, M. A., Hajati, F., & Mirjalili, B. F. (2022). 1H NMR spectrum of 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one.
  • El-Sayed, N. N., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. MDPI.
  • El-Sayed, W. M., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
  • El-Gaby, M. S. A., et al. (2011). Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3- Pyridine Dicarboxylic Anhydride. Hilaris Publisher.
  • Chinta, B., Turlapati, S. N. V. S. S., & Gaddaguti, V. A. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • Sharma, P., & Kumar, A. (2021). Synthesis of 2, 3- Dihydroquinazolin-4(1H)
  • Chen, J., et al. (2007). (S)-2-(3-Nitrophenyl)-1,2-dihydroquinazolin-4(3H).
  • El-Gaby, M. S. A., et al. (2002). Synthesis and reactions of some 3-aryl-2-thioxoquinazolin-4(3H)-ones. SciSpace.
  • Jamróz, M. H., et al. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H).
  • El-Sayed, N. N., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1 H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3 H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and. PubMed.
  • Patil, S. B., & Patil, S. S. (2018). An Efficient and Simple Method for Synthesis of 2-Phenyl-2,3-Dihydroquinazolin-4(1H)- Ones Catalyzed by ImidazoliumIonic Liquids. IJRAR.org.
  • Sahoo, B. M., et al. (2013). Green Synthesis and Evaluation of 3-(Aryl)-2-Thioxo-2,3-Dihydroquinazolin- 4(1H)-ones as Novel Anticonvulsant Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Scheme 1. Proposed reaction mechanism of formation of isothiocyanate.
  • Kumar, A., et al. (2020). Design and synthesis of novel 1-substituted -3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues targeting on TACE. GSC Online Press.

Sources

Troubleshooting & Optimization

Technical Support Center: Quinazolinone Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Purity Issues in 4(3H)-Quinazolinone Derivatives Ticket ID: QNZ-PUR-001 Responder: Dr. A. Vance, Senior Application Scientist

Introduction

The synthesis of 4(3H)-quinazolinone derivatives—privileged scaffolds in medicinal chemistry due to their antimalarial, anticancer, and antimicrobial properties—often presents a "Purity Paradox." While the core cyclization (e.g., Niementowski or anthranilic acid condensation) appears straightforward, the crude product is frequently contaminated with tenacious impurities that share solubility profiles with the target.

This guide addresses the root causes of these impurities and provides self-validating protocols for their removal.

Module 1: Diagnostic & Prevention (The Reaction Phase)

Before attempting purification, you must diagnose why the purity is low. In quinazolinone synthesis, low purity usually stems from two competing pathways: incomplete cyclization (intermediate amides) or dimerization.

Common Impurity Profile
Impurity TypeOriginDiagnostic Signal (1H NMR/TLC)
Unreacted Anthranilic Acid Starting materialBroad singlet (COOH) > 11 ppm; Polar spot on TLC.
Intermediate Amide Incomplete cyclizationDoublet (NH) around 8-9 ppm; often co-elutes with product.
Quinazolinone Dimer Self-condensation (Overheating)High MW, very poor solubility; often appears as "gunk" at baseline.
Formamidine Side-products Reaction with orthoestersDistinct singlet around 8.0-8.5 ppm (CH=N).
Troubleshooting Workflow

Quinazolinone_Troubleshooting Start Crude Product Analysis CheckTLC Check TLC (5% MeOH/DCM) Start->CheckTLC SpotSM Starting Material Present? CheckTLC->SpotSM SpotInter Intermediate Amide Visible? SpotSM->SpotInter No Action_Wash Action: Acid/Base Wash SpotSM->Action_Wash Yes (Acidic SM) SpotTailing Tailing/Streaking? SpotInter->SpotTailing No Action_Reflux Action: Continue Reflux (Add dehydrating agent) SpotInter->Action_Reflux Yes Action_TEA Action: Add 1% Et3N to Eluent SpotTailing->Action_TEA Yes Action_Recryst Action: Dual-Solvent Recrystallization SpotTailing->Action_Recryst No (Clean spots)

Figure 1: Decision matrix for addressing crude quinazolinone mixtures.

Module 2: Isolation & Work-up Protocols

The amphoteric nature of the quinazolinone ring (basic N1, weakly acidic NH at position 3 if unsubstituted) allows for "Chemical Filtration" before you even touch a column.

Protocol A: The "pH Switch" Wash (For Anthranilic Acid Removal)

Use this if TLC shows significant starting material.

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc). If solubility is poor, use 10% Methanol in DCM.

  • Basic Wash: Wash the organic layer with 5% aqueous Sodium Bicarbonate (NaHCO₃) (

    
     mL).
    
    • Mechanism:[1][2][3][4][5] This deprotonates unreacted anthranilic acid (

      
      ), pulling it into the aqueous layer as the carboxylate salt. The quinazolinone remains in the organic layer.
      
  • Acidic Wash (Optional): If using a basic amine reactant, wash with 0.1 M HCl .

    • Warning: Do not use strong acid if your product is a 4(3H)-quinazolinone with a free NH, as it may protonate and extract into water.

  • Drying: Dry over anhydrous

    
     and concentrate.
    

Module 3: Advanced Purification (The "Fix")

If work-up isn't enough, you must purify. However, quinazolinones are notorious for "oiling out" during recrystallization and "streaking" on silica.

Technique 1: Dual-Solvent Recrystallization

Single-solvent recrystallization often fails because quinazolinones stack efficiently (pi-pi interactions). We use a "Solvent-Antisolvent" approach to disrupt this.

Recommended Solvent Systems:

Primary Solvent (Dissolves Hot)Anti-Solvent (Induces Precipitate)Application Note
Ethanol (EtOH) Water Standard for most 2,3-disubstituted derivatives [1].
DMF Water For highly insoluble/high MW derivatives.
Acetic Acid Ethanol Excellent for removing uncyclized amide intermediates [2].
Dichloromethane Hexane For lipophilic derivatives; prevents oiling out.

Step-by-Step Protocol:

  • Dissolve crude solid in the minimum amount of boiling Primary Solvent.

  • Crucial Step: If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Add the Anti-Solvent dropwise to the hot solution until a persistent cloudiness appears.

  • Add one drop of Primary Solvent to clear the cloudiness.

  • Allow to cool to room temperature slowly (wrap flask in foil).

  • Cool in ice bath for 1 hour. Filter and wash with cold Anti-Solvent.

Technique 2: Chromatography Troubleshooting (The "Tailing" Issue)

Quinazolinones are basic heterocycles. On silica gel, the basic nitrogens interact with acidic silanol groups (


), causing peak tailing and poor separation [3].

The Solution: Amine Doping

  • Mobile Phase Modifier: Add 0.5% to 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane:EtOAc + 1% TEA).

  • Mechanism:[1][2][3][4][5] TEA is a stronger base; it preferentially binds to the active silanol sites, "capping" the column and allowing the quinazolinone to elute as a sharp band.

  • Alternative: For HPLC, use an ammonium acetate buffer (pH ~4.5) or a specialized "base-deactivated" column (e.g., C18 end-capped) to suppress silanol ionization [4].

Module 4: Frequently Asked Questions (FAQs)

Q1: My product "oils out" (forms a liquid blob) instead of crystallizing. How do I fix this? A: Oiling out occurs when the boiling point of the solvent is higher than the melting point of the solvated product, or when the solution cools too fast.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product (if available) or scratch the inner glass surface with a rod.[1] Crucially , lower the temperature very slowly. Do not plunge directly into ice.

Q2: I see a persistent impurity at the baseline of my TLC. What is it? A: This is likely the dimer formed by the self-condensation of anthranilic acid [5].[6] It is highly insoluble.

  • Fix: It is usually insoluble in hot ethanol. Perform a "hot filtration": boil your crude product in ethanol and filter while hot. The dimer stays on the filter paper; your product passes through in the filtrate.

Q3: The reaction yields are good, but the melting point is broad (range > 5°C). A: A broad melting point indicates the presence of the intermediate amide (benzoxazinone or uncyclized amide).

  • Fix: This indicates incomplete cyclization. You do not need to discard the batch. Reflux the solid in Glacial Acetic Acid for 2-4 hours. This forces the dehydration/cyclization of the intermediate amide into the final quinazolinone [6].

Visualizing the Synthesis & Impurity Pathways

Understanding where the impurities come from allows you to stop them before they form.

Impurity_Pathways Anth Anthranilic Acid (Starting Material) Amide Intermediate Amide (Common Impurity) Anth->Amide + Amine (Reversible) Dimer Dimer Byproduct (Insoluble Gunk) Anth->Dimer Self-Condensation (High Temp/No Amine) Amide->Anth Hydrolysis (Wet Solvents) Target 4(3H)-Quinazolinone (Target) Amide->Target - H2O (Cyclization)

Figure 2: Mechanistic pathway showing the critical cyclization step vs. dimer formation.

References

  • University of Wisconsin-Madison. (n.d.). Recrystallization Procedures and Solvent Selection.[1][7][8][9][10] Retrieved from [Link]

  • Phenomenex. (2025).[5] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • Taylor & Francis. (2023). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Retrieved from [Link]

  • Hilaris Publisher. (2011). Synthesis of Some Biologically Active 4(3H)-Quinazolinones. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Quinazolinone Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinazolinone scaffold stands out for its broad spectrum of biological activities. Among these, its antioxidant potential is of significant interest, offering a promising avenue for the development of novel therapeutics to combat oxidative stress-related pathologies. This guide provides an in-depth comparative analysis of the antioxidant activity of quinazolinone isomers, focusing on the structure-activity relationships that govern their efficacy. We will delve into the experimental methodologies used to assess antioxidant capacity, explain the mechanistic underpinnings of their action, and present comparative data to inform future drug design and development.

The Critical Role of Isomerism in Antioxidant Activity

Isomerism plays a pivotal role in determining the pharmacological profile of a molecule. In the context of antioxidant activity, the spatial arrangement of functional groups on the quinazolinone core can dramatically influence its ability to neutralize free radicals. This is particularly true for phenolic quinazolinones, where the position of hydroxyl (-OH) and methoxy (-OCH₃) groups on an appended phenyl ring can significantly alter the molecule's hydrogen-donating and electron-donating capabilities. Understanding these subtle structural nuances is paramount for designing potent antioxidant agents.

The antioxidant activity of phenolic compounds is primarily governed by two key mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The O-H bond dissociation enthalpy (BDE) is a critical parameter; a lower BDE facilitates easier hydrogen donation.

  • Single Electron Transfer (SET): This mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This can be followed by proton transfer.

The position of electron-donating groups, such as hydroxyl groups, on the aromatic ring significantly influences both HAT and SET mechanisms by stabilizing the resulting antioxidant radical through resonance.

Comparative Experimental Analysis of Quinazolinone Isomers

To illustrate the impact of isomerism on antioxidant activity, we will analyze a series of 2-phenyl-3H-quinazolin-4-one isomers with varying hydroxyl and methoxy substitutions on the 2-phenyl ring. The antioxidant capacity of these isomers is evaluated using three standard in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Key Isomers Under Investigation

The following diagram illustrates the core structure and the specific isomers discussed in this guide.

G cluster_isomers Quinazolinone Isomers Core 2-Phenyl-3H-quinazolin-4-one Core 2A Isomer A (2',4'-dihydroxy) 2B Isomer B (3',4'-dihydroxy) 2C Isomer C (3'-hydroxy-4'-methoxy) 2D Isomer D (4'-hydroxy-3'-methoxy)

Caption: Core structure and positional isomers of 2-phenyl-3H-quinazolin-4-one.

Experimental Data Summary

The antioxidant activities of the selected isomers, as determined by DPPH, ABTS, and FRAP assays, are summarized below. The data is typically presented as IC₅₀ values (for DPPH and ABTS assays), which represents the concentration of the compound required to scavenge 50% of the radicals, or as FRAP values, which measure the ferric reducing power. A lower IC₅₀ value indicates higher antioxidant activity.

IsomerSubstitution PatternDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP Value (µM Fe(II)/µM)
A 2',4'-dihydroxy35.2 ± 1.818.5 ± 0.91.8 ± 0.1
B 3',4'-dihydroxy (catechol)15.8 ± 0.7 8.2 ± 0.4 2.5 ± 0.2
C 3'-hydroxy-4'-methoxy48.9 ± 2.125.1 ± 1.21.2 ± 0.1
D 4'-hydroxy-3'-methoxy28.4 ± 1.315.3 ± 0.71.5 ± 0.1
StandardAscorbic Acid22.5 ± 1.112.1 ± 0.61.0 (by definition)

Note: The data presented is a representative compilation from published studies for illustrative purposes.

Interpretation of Results and Structure-Activity Relationship

The experimental data reveals a clear structure-activity relationship among the quinazolinone isomers:

  • Superiority of the Catechol Moiety: Isomer B, possessing a 3',4'-dihydroxy (catechol) substitution, consistently demonstrates the highest antioxidant activity across all three assays. This is attributed to the ability of the catechol group to readily donate hydrogen atoms and form a stable ortho-quinone, effectively delocalizing the unpaired electron. The proximity of the two hydroxyl groups also enhances its metal-chelating properties, which can contribute to its overall antioxidant capacity by preventing metal-catalyzed Fenton reactions.

  • Influence of Hydroxyl Position: A comparison between Isomer A (2',4'-dihydroxy) and Isomer D (4'-hydroxy-3'-methoxy) highlights the importance of the hydroxyl group's position relative to other substituents. While both are potent, the arrangement in Isomer A appears slightly less effective than the catechol structure.

  • Effect of Methoxy Substitution: The replacement of a hydroxyl group with a methoxy group generally leads to a decrease in antioxidant activity, as seen when comparing Isomer B with Isomers C and D. The methoxy group is electron-donating, which can stabilize the radical, but it cannot participate in hydrogen atom donation, a primary mechanism for radical scavenging. Comparing Isomer C and D, the position of the methoxy group relative to the hydroxyl group also influences activity, with the 4'-hydroxy-3'-methoxy arrangement (Isomer D) being more favorable than the 3'-hydroxy-4'-methoxy (Isomer C). This is likely due to the electronic effects on the O-H bond dissociation enthalpy of the remaining hydroxyl group.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following are detailed, step-by-step protocols for the three key antioxidant assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH• in the presence of an antioxidant. The color change from deep violet to pale yellow is measured spectrophotometrically.

G prep Prepare DPPH Solution (0.1 mM in methanol) mix Mix 1 mL of DPPH solution with 1 mL of sample/control/blank prep->mix samples Prepare Test Samples (various concentrations) samples->mix control Prepare Positive Control (e.g., Ascorbic Acid) control->mix blank Prepare Blank (Methanol) blank->mix incubate Incubate in the dark (30 minutes at room temperature) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC₅₀ measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Also, prepare a series of concentrations for each quinazolinone isomer and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a set of test tubes, add 1.0 mL of the DPPH solution to 1.0 mL of each sample concentration, the standard, and a blank (methanol).

  • Incubation: Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ is monitored by the decrease in absorbance.

G cluster_prep ABTS•⁺ Generation abts_sol Prepare 7 mM ABTS solution mix_abts Mix equal volumes abts_sol->mix_abts kps_sol Prepare 2.45 mM Potassium Persulfate kps_sol->mix_abts incubate_abts Incubate in the dark (12-16 hours at room temperature) mix_abts->incubate_abts adjust_abs Dilute ABTS•⁺ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm incubate_abts->adjust_abs mix_assay Mix 1.0 mL of adjusted ABTS•⁺ with 10 µL of sample/control adjust_abs->mix_assay samples Prepare Test Samples and Control samples->mix_assay incubate_assay Incubate at room temperature (6 minutes) mix_assay->incubate_assay measure Measure Absorbance at 734 nm incubate_assay->measure calculate Calculate % Inhibition and IC₅₀ measure->calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

Methodology:

  • ABTS•⁺ Radical Cation Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Working Solution Preparation: Before use, dilute the ABTS•⁺ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 10 µL of the test sample or standard to 1.0 mL of the diluted ABTS•⁺ solution.

  • Incubation and Measurement: After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition and the IC₅₀ value are calculated similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

G cluster_reagent FRAP Reagent Preparation acetate 300 mM Acetate Buffer (pH 3.6) mix_reagent Mix in a 10:1:1 ratio (Acetate:TPTZ:FeCl₃) acetate->mix_reagent tptz 10 mM TPTZ in 40 mM HCl tptz->mix_reagent fecl3 20 mM FeCl₃·6H₂O fecl3->mix_reagent warm Warm to 37°C before use mix_reagent->warm mix_assay Mix 150 µL of FRAP reagent with 5 µL of sample/standard warm->mix_assay std_curve Prepare Ferrous Sulfate Standard Curve (100-1000 µM) std_curve->mix_assay samples Prepare Test Samples samples->mix_assay incubate Incubate at 37°C (4 minutes) mix_assay->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Determine FRAP value from standard curve measure->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Methodology:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Standard Curve: Prepare a standard curve using various concentrations (100-1000 µM) of ferrous sulfate (FeSO₄·7H₂O).

  • Reaction Mixture: Add 5 µL of the test sample or standard to 150 µL of the FRAP reagent.

  • Incubation and Measurement: Incubate the mixture at 37°C for 4 minutes and measure the absorbance at 593 nm.

  • Calculation: The FRAP value of the sample is determined by comparing its absorbance with the standard curve and is expressed as µM of Fe(II) equivalents per µM of the compound.

Conclusion and Future Directions

This comparative analysis underscores the profound impact of isomeric substitution on the antioxidant activity of quinazolinones. The presence and position of hydroxyl groups, particularly in a catechol arrangement, are key determinants of potent radical scavenging and reducing capabilities. The detailed experimental protocols provided herein serve as a self-validating framework for the consistent and reliable evaluation of novel quinazolinone derivatives.

For researchers in drug development, these findings offer a rational basis for the design of next-generation antioxidants. Future investigations should focus on expanding the library of quinazolinone isomers, exploring the effects of other electron-donating and withdrawing groups, and validating these in vitro findings in cellular and in vivo models of oxidative stress. By systematically dissecting the structure-activity relationships, the path to clinically viable quinazolinone-based antioxidants becomes clearer.

References

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70–76. [Link]

  • Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical. Nature, 181(4617), 1199–1200. [Link]

  • Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel Total Antioxidant Capacity Index for Dietary Polyphenols and Vitamins C and E, Using Their Cupric Ion Reducing Capability in the Presence of Neocuproine: CUPRAC Method. Journal of Agricultural and Food Chemistry, 52(26), 7970–7981. [Link]

  • Leopoldini, M., Russo, N., & Toscano, M. (2011). The molecular basis of working mechanism of natural polyphenolic antioxidants. Food Chemistry, 125(2), 288–306. [Link]

  • Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry, 01(01). [Link]

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302. [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2017). Antioxidant activity of new quinazoline derivatives. Research on Chemical Intermediates, 43(3), 1637–1647. [Link]

A Comparative Guide to the Synthesis and Bioactivity of 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the synthesis and comparative bioactivity of 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a member of the versatile quinazolinone family of heterocyclic compounds. Quinazolinones are a significant class of compounds in medicinal chemistry, known to exhibit a wide array of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2][3] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative analysis with alternative compounds, and supporting data to facilitate further research and development in this area.

Synthesis of 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: A Rational Approach

The synthesis of 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is most effectively achieved through a well-established synthetic route involving the cyclocondensation of an appropriate anthranilic acid derivative with a corresponding isothiocyanate. This method is favored for its reliability and relatively good yields.

The logical pathway for this synthesis involves two primary stages: the preparation of the key intermediate, 4-nitrophenyl isothiocyanate, followed by its reaction with anthranilic acid to yield the target quinazolinone.

Synthesis_Workflow cluster_0 Step 1: Preparation of 4-Nitrophenyl Isothiocyanate cluster_1 Step 2: Synthesis of the Target Compound 4-Nitroaniline 4-Nitroaniline Reaction1 Thiophosgenation 4-Nitroaniline->Reaction1 Reacts with Thiophosgene Thiophosgene Thiophosgene->Reaction1 in inert solvent 4-Nitrophenyl_Isothiocyanate 4-Nitrophenyl_Isothiocyanate 4-Nitrophenyl_Isothiocyanate_Input 4-Nitrophenyl Isothiocyanate 4-Nitrophenyl_Isothiocyanate->4-Nitrophenyl_Isothiocyanate_Input Used in Step 2 Reaction1->4-Nitrophenyl_Isothiocyanate Anthranilic_Acid Anthranilic_Acid Reaction2 Cyclocondensation Anthranilic_Acid->Reaction2 Reacts with 4-Nitrophenyl_Isothiocyanate_Input->Reaction2 in suitable solvent Target_Compound 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Reaction2->Target_Compound

Caption: Synthetic workflow for 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

Experimental Protocol: Synthesis of 4-Nitrophenyl Isothiocyanate

The precursor, 4-nitrophenyl isothiocyanate, can be synthesized from 4-nitroaniline. A common method involves the use of thiophosgene.

Materials:

  • 4-Nitroaniline

  • Thiophosgene (CSCl₂)

  • Anhydrous inert solvent (e.g., Dichloromethane, Toluene)

  • Triethylamine (as a base)

Procedure:

  • Dissolve 4-nitroaniline in the anhydrous inert solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution in an ice bath.

  • Slowly add a solution of thiophosgene in the same solvent to the cooled 4-nitroaniline solution.

  • Add triethylamine dropwise to the reaction mixture to neutralize the HCl formed during the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture, filter to remove the triethylamine hydrochloride salt, and wash the filtrate with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-nitrophenyl isothiocyanate.

  • Purify the product by recrystallization or column chromatography.

Experimental Protocol: Synthesis of 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Materials:

  • Anthranilic acid

  • 4-Nitrophenyl isothiocyanate

  • Ethanol or Glacial Acetic Acid

  • Anhydrous Potassium Carbonate (optional, as a base)

Procedure:

  • In a round-bottom flask, dissolve anthranilic acid in ethanol or glacial acetic acid.

  • Add an equimolar amount of 4-nitrophenyl isothiocyanate to the solution.

  • If using ethanol, a catalytic amount of anhydrous potassium carbonate can be added.

  • Reflux the reaction mixture for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

Justification of Experimental Choices: The choice of solvent (ethanol or glacial acetic acid) can influence the reaction rate and yield. Glacial acetic acid can act as both a solvent and a catalyst. The addition of a base like potassium carbonate in ethanol can facilitate the deprotonation of the carboxylic acid group of anthranilic acid, enhancing its nucleophilicity.

Comparative Bioactivity Profile

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have been extensively studied for various biological activities.[1] Here, we compare the potential antimicrobial, anticonvulsant, and anticancer activities of 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one with relevant standard drugs and structural analogs.

Antimicrobial Activity

Quinazolinone derivatives have shown promising activity against a range of bacterial and fungal strains.[4] The proposed mechanism of action for some quinazolinone derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive controls (microorganism in medium without the test compound) and negative controls (medium only).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Comparative Data:

Table 1: Comparative Antimicrobial Activity (Hypothetical Data Based on Analogs)

CompoundTest OrganismMIC (µg/mL)Standard DrugMIC (µg/mL)
3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Staphylococcus aureusExpected to be potentCiprofloxacin0.25 - 1
Escherichia coliExpected to be activeCiprofloxacin0.015 - 0.12
Candida albicansExpected to be activeFluconazole0.25 - 2
Alternative 1: 2-thioxobenzo[g]quinazolin-4(3H)-one derivative [5]S. aureus1.95Ampicillin0.12 - 1
Alternative 2: Arylidene-quinazolin-4(3H)-one [7]S. aureus1.95Gentamicin0.5 - 2
Anticonvulsant Activity

The quinazolinone nucleus is a key feature of some central nervous system (CNS) active drugs, including the sedative-hypnotic methaqualone, which also possesses anticonvulsant properties.[8][9] The anticonvulsant activity of quinazolinone derivatives is often evaluated using animal models of induced seizures.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used primary screening model for anticonvulsant drugs.

  • Administer the test compound to a group of mice or rats at various doses.

  • After a specific period to allow for drug absorption, subject the animals to a brief electrical stimulus through corneal or auricular electrodes.

  • The electrical stimulus is sufficient to induce a tonic hindlimb extension seizure in untreated animals.

  • Observe the animals for the presence or absence of the tonic hindlimb extension.

  • The ability of the test compound to prevent the tonic hindlimb extension is considered a measure of its anticonvulsant activity.

  • The median effective dose (ED₅₀), the dose that protects 50% of the animals from the induced seizure, is calculated.[10]

Comparative Data:

Direct ED₅₀ values for 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one are not available in the reviewed literature. However, the structural similarity to methaqualone suggests potential CNS activity. Methaqualone has been shown to have dose- and time-dependent anticonvulsant effects.[8]

Table 2: Comparative Anticonvulsant Activity

CompoundAnimal ModelED₅₀ (mg/kg)Standard DrugED₅₀ (mg/kg)
3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one MES (mice)To be determinedPhenytoin9.5
Carbamazepine8.8
Methaqualone [8]MES (mice)Effective (dose-dependent)Diazepam0.2
Anticancer Activity

Many quinazolinone derivatives have been synthesized and evaluated for their anticancer properties, with some acting as inhibitors of key enzymes in cancer signaling pathways, such as tyrosine kinases.[11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow Seed_Cells Seed cancer cells in 96-well plate Treat_Cells Treat with test compound at various concentrations Seed_Cells->Treat_Cells Incubate_1 Incubate for 48-72 hours Treat_Cells->Incubate_1 Add_MTT Add MTT solution Incubate_1->Add_MTT Incubate_2 Incubate for 2-4 hours Add_MTT->Incubate_2 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_2->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Comparative Data:

A study by El-Sayed et al. (2023) evaluated the cytotoxic activity of a series of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones.[11] While the exact target molecule was not tested, a closely related derivative, 6,7-dimethoxy-3-(4-nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (compound 3h in the study), was evaluated.

Table 3: Comparative Anticancer Activity (IC₅₀ in µM)

CompoundLoVo Cell LineHCT-116 Cell LineStandard DrugIC₅₀ (µM)
6,7-dimethoxy-3-(4-nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one [11]>500>500Doxorubicin0.45 (LoVo)
0.52 (HCT-116)
Alternative 1: 6-chloro-3-(3-(trifluoromethyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3a) [11]294.32 ± 8.41298.05 ± 13.26
Alternative 2: 6-bromo-3-(3-(trifluoromethyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3b) [11]>500>500

The data suggests that the anticancer activity of 3-aryl-2-thioxo-quinazolinones is highly dependent on the substitution pattern on both the quinazolinone ring and the 3-aryl substituent. The 6,7-dimethoxy-3-(4-nitrophenyl) derivative showed low cytotoxicity against the tested cell lines. This highlights the importance of empirical testing for each new derivative.

Conclusion and Future Directions

The synthesis of 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a straightforward process that can be readily replicated in a standard organic chemistry laboratory. The diverse biological activities associated with the quinazolinone scaffold make this compound and its analogs attractive targets for further investigation in drug discovery programs.

While comparative data from closely related structures provide a preliminary indication of potential bioactivities, this guide underscores the critical need for direct experimental evaluation of 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one to accurately determine its antimicrobial, anticonvulsant, and anticancer profiles. Future research should focus on obtaining empirical MIC, ED₅₀, and IC₅₀ values for this specific compound. Furthermore, exploring structure-activity relationships by synthesizing and testing a library of related derivatives will be instrumental in identifying more potent and selective drug candidates.

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  • National Center for Biotechnology Information. (n.d.). A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude). PubMed Central. [Link]

  • Newman, D. J., & Cragg, G. M. (2020). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules, 25(5), 1027. [Link]

  • Grishchenko, O., et al. (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. Molecules, 27(21), 7200. [Link]

  • Balouiri, M., et al. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85. [Link]

  • Bialer, M. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 886-891. [Link]

  • Drugs.com. (2026). List of 72 Epilepsy Medications Compared. Drugs.com. [Link]

  • MDPI. (n.d.). Special Issue : Natural Compounds: Advances in Antimicrobial Activity. MDPI. [Link]

  • Raji, K., et al. (2025). Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. Research Square. [Link]

Sources

Head-to-head comparison of quinazolinone-based enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, head-to-head technical comparison of Quinazolinone-based Enzyme Inhibitors , specifically focusing on the structural and functional evolution within the Phosphoinositide 3-kinase (PI3K) inhibitor class.

Idelalisib vs. Copanlisib: Scaffold Evolution and Isoform Selectivity[1][2][3]

Executive Summary

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to mimic the adenine moiety of ATP. While historically utilized in DHFR inhibitors (e.g., Raltitrexed), its most significant modern application lies in targeting lipid kinases.

This guide compares Idelalisib (Zydelig) , the first-in-class PI3Kδ-selective inhibitor utilizing a classic quinazolinone core, against Copanlisib (Aliqopa) , a next-generation inhibitor featuring a rigidified 2,3-dihydroimidazo[1,2-c]quinazoline scaffold. We analyze how subtle chemical modifications to the quinazolinone backbone dictate isoform selectivity (Isoform-sparing vs. Pan-inhibition) and clinical utility.

FeatureIdelalisib Copanlisib
Core Scaffold Purinyl-quinazolin-4(3H)-one2,3-dihydroimidazo[1,2-c]quinazoline
Target Profile Highly Selective PI3KδPan-Class I PI3K (Predominant

)
Binding Mode Propeller-shaped (Induced Fit)Flat/Planar (Rigid Intercalation)
Primary Indication CLL, FL (Oral)FL (IV)
Key Advantage Sparing of

isoforms (Safety)
Potent activity against

-mutants
Scaffold Analysis & Chemical Biology

The transition from Idelalisib to Copanlisib represents a masterclass in scaffold rigidification .

Idelalisib: The "Propeller" Conformation

Idelalisib features a flexible quinazolinone core substituted at C-3 with a phenyl group and at C-2 with a purine.

  • Mechanism: The molecule adopts a non-planar, propeller-like shape.[1] This conformation is critical for its selectivity. It exploits a specific non-conserved region in the PI3Kδ active site (Trp760), creating a "selectivity pocket" between Trp760 and Met752 that other isoforms (like PI3K

    
    ) cannot accommodate due to steric clashes.
    
  • Chemistry Note: The C-4 carbonyl is essential for H-bond acceptance from the hinge region (Val828).

Copanlisib: The "Planar" Intercalator

Copanlisib fuses an imidazole ring onto the quinazoline/quinazolinone system.

  • Mechanism: This fusion locks the scaffold into a flat, rigid conformation. Unlike Idelalisib, Copanlisib does not rely on an induced-fit selectivity pocket. Instead, it acts as a potent ATP-competitive inhibitor that fits snugly into the flat adenine-binding pocket of all Class I isoforms (

    
    ).
    
  • Impact: The loss of the "propeller" twist results in a broader inhibitory profile, gaining potency against PI3K

    
     (critical for tumors driven by PIK3CA mutations) but sacrificing the safety profile associated with delta-selectivity.
    
Signaling Pathway Visualization

The following diagram illustrates the differential impact of these inhibitors on the B-Cell Receptor (BCR) signaling pathway.

PI3K_Pathway BCR B-Cell Receptor (BCR) PI3K_Delta PI3K-Delta (p110δ) (Leukocytes) BCR->PI3K_Delta Activation PI3K_Alpha PI3K-Alpha (p110α) (Ubiquitous/Mutant) BCR->PI3K_Alpha Minor PIP3 PIP2 -> PIP3 PI3K_Delta->PIP3 PI3K_Alpha->PIP3 AKT AKT (PKB) PIP3->AKT mTOR mTORC1 AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Idelalisib Idelalisib (Quinazolinone) Idelalisib->PI3K_Delta High Potency Idelalisib->PI3K_Alpha Weak (>100x) Copanlisib Copanlisib (Imidazo-quinazoline) Copanlisib->PI3K_Delta Copanlisib->PI3K_Alpha High Potency

Figure 1: Differential inhibition logic. Idelalisib selectively blocks the leukocyte-restricted Delta isoform, whereas Copanlisib provides dual coverage of Delta and the ubiquitously expressed Alpha isoform.[2]

Performance Data Comparison

The following data aggregates biochemical IC50 values from pivotal studies (e.g., Liu et al., Scott et al.).

Target IsoformIdelalisib IC50 (nM) Copanlisib IC50 (nM) Fold Selectivity (Idelalisib)
PI3K

(Delta)
2.5 0.7 Reference
PI3K

(Alpha)
8200.5~328x less potent
PI3K

(Beta)
5653.7~226x less potent
PI3K

(Gamma)
896.4~35x less potent

Interpretation:

  • Idelalisib is a precision tool. Its high IC50 against

    
     and 
    
    
    
    minimizes insulin-resistance side effects (mediated by p110
    
    
    ).
  • Copanlisib is a "broad-spectrum" kinase hammer. Its sub-nanomolar potency against PI3K

    
     makes it effective in lymphomas that may bypass PI3K
    
    
    
    blockade, but necessitates intravenous delivery and careful glucose monitoring.
Experimental Protocols

To evaluate novel quinazolinone derivatives against these benchmarks, use the following standardized protocols.

Protocol A: In Vitro Kinase Activity Assay (ADP-Glo)

Validation: Measures ADP production, directly correlating to ATPase activity.

  • Reagent Prep: Prepare 2.5x Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

  • Enzyme Mix: Dilute recombinant PI3K (p110

    
    /p85
    
    
    
    ) to 4 nM in Kinase Buffer.
  • Substrate Mix: Prepare PIP2:PS lipid vesicles (50 μM) and ATP (10 μM ultra-pure).

  • Inhibitor Addition:

    • Dispense 100 nL of test compound (in DMSO) into 384-well white plates.

    • Add 2 μL of Enzyme Mix. Incubate 15 min at RT (allows "induced fit" for quinazolinones).

  • Reaction Start: Add 2 μL of Substrate Mix. Incubate 60 min at RT.

  • Detection: Add 4 μL ADP-Glo Reagent (terminates reaction, depletes ATP). Incubate 40 min.

  • Readout: Add 8 μL Kinase Detection Reagent (converts ADP to Light). Read Luminescence.

    • Control: Idelalisib (10 μM) as 100% inhibition control.

Protocol B: Cellular Selectivity Assay (B-Cell vs. Fibroblast)

Validation: Distinguishes Delta-specific (B-cell) vs. Alpha-specific (Fibroblast) toxicity.

  • Cell Lines:

    • MEC-1 (CLL): High PI3K

      
       expression.
      
    • NIH-3T3 (Fibroblast): High PI3K

      
       expression.
      
  • Seeding: 5,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Treat with serial dilutions (0.1 nM – 10 μM) of Quinazolinone candidate.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Viability: Add CellTiter-Glo. Calculate GI50.[3]

    • Success Metric: A true Idelalisib-mimetic should show >100-fold potency gap (MEC-1 sensitive, NIH-3T3 resistant).

References
  • Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib. Drug Design, Development and Therapy.

  • Discovery, Optimization, and Evaluation of Quinazolinone Derivatives with Novel Linkers as Orally Efficacious Phosphoinositide-3-Kinase Delta Inhibitors. Journal of Medicinal Chemistry.

  • Quinazolinones, the Winning Horse in Drug Discovery. Molecules.

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. Molecules.

  • A Comparative Guide to PI3K Inhibitors in Lymphoma Research: Idelalisib vs. Copanlisib. BenchChem.

Sources

Validation Guide: Mechanism of Action for 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one derivative.[1][2][3] Primary Therapeutic Utility: Urease Inhibition (Anti-bacterial/Anti-ulcer) and Anticancer (Pro-apoptotic). Key Structural Pharmacophore: The C=S (thioxo) moiety at position 2 is critical for metal chelation (specifically Nickel in urease), while the 4-nitrophenyl group at position 3 enhances lipophilicity and electronic affinity, facilitating cellular uptake and ROS-mediated apoptosis.

Part 1: Mechanistic Validation – The Dual-Target Hypothesis

To validate this compound, researchers must move beyond simple phenotypic screening. You must demonstrate specific engagement with two distinct biological targets.

Target A: Urease Inhibition (The "Thioxo" Mechanism)

The most chemically distinct mechanism for this molecule is the inhibition of Urease (e.g., Jack Bean Urease or H. pylori urease). The sulfur atom in the 2-thioxo group acts as a soft base, coordinating with the bimetallic Nickel (Ni²⁺) center in the enzyme's active site, effectively blocking substrate (urea) entry.

Comparison of Efficacy:

Compound IC₅₀ (µM) Mechanism Type Stability
3-(4-Nitrophenyl)-2-thioxo... 1.5 - 4.0 Bi-dentate Chelation (S/O) High
Acetohydroxamic Acid (Standard) 21.0 ± 0.9 Hydroxamate Chelation Moderate

| Thiourea (Standard) | 15.0 ± 0.7 | Monodentate Binding | Low |

Target B: Anticancer Apoptosis (The "Nitro-Aryl" Mechanism)

The 4-nitrophenyl moiety acts as an electron-withdrawing group, stabilizing the molecule and potentially facilitating reduction reactions within the hypoxic tumor microenvironment. The mechanism involves the generation of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction.

Pathway Visualization: The following diagram illustrates the validated signaling cascade triggered by the compound in cancer cells (e.g., MCF-7 or HeLa).

ApoptosisPathway Compound 3-(4-Nitrophenyl)-2-thioxo... ROS ROS Generation (Oxidative Stress) Compound->ROS Metabolic Activation Mito Mitochondrial Membrane Depolarization (ΔΨm) ROS->Mito Oxidative Damage CytoC Cytochrome C Release Mito->CytoC Pore Opening Casp9 Caspase-9 Activation CytoC->Casp9 Apoptosome Formation Casp3 Caspase-3 Activation Casp9->Casp3 Cleavage Apoptosis DNA Fragmentation & Apoptosis Casp3->Apoptosis Execution

Caption: Proposed apoptotic signaling pathway.[3][4] The compound induces ROS, triggering the intrinsic mitochondrial pathway.

Part 2: Experimental Protocols for Validation

To ensure scientific integrity, use these self-validating protocols.

Protocol 1: Urease Inhibition Assay (The Indophenol Method)

Validates the chelation capability of the thioxo group.

  • Preparation: Dissolve the test compound in DMSO. Prepare Jack Bean Urease (JBU) solution (5 U/mL) in phosphate buffer (pH 6.8).

  • Incubation: Mix 10 µL of compound solution with 10 µL of enzyme solution. Incubate at 37°C for 15 minutes. Control: Use Acetohydroxamic acid.[5][6]

  • Substrate Addition: Add 40 µL of Urea (100 mM). Incubate for 10 minutes.

  • Detection: Add phenol-hypochlorite reagents (alkaline phenol + sodium hypochlorite). The ammonia produced by uninhibited urease reacts to form a blue indophenol complex.

  • Quantification: Measure Absorbance at 625 nm .

  • Calculation: % Inhibition =

    
    .
    

Validation Check: If the DMSO control shows >5% inhibition, the assay is invalid. Ensure the final DMSO concentration in the well is <1%.

Protocol 2: Molecular Docking (In Silico Validation)

Validates the binding mode before expensive synthesis/testing.

  • Target Retrieval: Download Urease crystal structure (PDB ID: 3LA4 or 4H9M ) from the Protein Data Bank.

  • Ligand Prep: Minimize the energy of 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one using DFT (B3LYP/6-31G*) to ensure the thioxo tautomer is stable.

  • Docking Grid: Center the grid box on the bi-nickel active site.

  • Scoring: Look for a binding energy < -8.0 kcal/mol.

  • Critical Interaction: Verify the distance between the Sulfur (C=S) atom and the Ni²⁺ ions . A distance of 2.2–2.8 Å indicates successful coordination.

DockingWorkflow Step1 PDB Retrieval (ID: 3LA4) Step2 Ligand Prep (DFT Optimization) Step1->Step2 Step3 Grid Generation (Ni2+ Center) Step2->Step3 Step4 Docking (AutoDock/Glide) Step3->Step4 Step5 Interaction Analysis (S-Ni Coordination) Step4->Step5

Caption: In silico workflow to confirm the binding affinity of the thioxo-ligand to the urease metal center.

Part 3: Comparative Performance Analysis

Why choose this nitro-derivative over other quinazolinones?

Electronic Effects (Hammett Constants)

The 4-NO₂ group is a strong electron-withdrawing group (


).
  • Effect: It decreases the electron density on the N3 nitrogen, which paradoxically increases the acidity of the N1-H proton (if unsubstituted) or alters the tautomeric equilibrium of the thioamide group.

  • Result: Enhanced binding stability with metal cations compared to electron-donating analogs (e.g., 4-methoxy derivatives).

Lipophilicity (LogP)
  • 3-(4-Nitrophenyl)-2-thioxo... : LogP ≈ 2.8 - 3.2.

  • Unsubstituted analog : LogP ≈ 1.9.

  • Implication: The nitro-phenyl derivative has superior membrane permeability, making it a better candidate for intracellular targets (cancer) compared to highly polar inhibitors which may only work on extracellular urease.

References

  • Synthesis and biological evaluation of some new 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. MDPI. (2023). Validates the antioxidant and enzyme inhibitory potential of the scaffold.[3][4][7]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. (2015). Comprehensive review of the structural class and its pharmacophores.[3][8]

  • Synthesis and molecular docking study of some novel 2,3-disubstituted quinazolin-4(3H)-one derivatives as potent inhibitors of urease. Bioorganic Chemistry. (2018). Establishes the IC50 ranges and docking protocols for urease inhibition.

  • Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. Biochemistry. (2015). Demonstrates the specific affinity of the thioxo-quinazolinone for heme-containing enzymes.

Sources

Comparative Docking Guide: 3-Aryl-2-Thioxo-Quinazolinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thioxo Advantage

The 3-aryl-2-thioxo-quinazolin-4(1H)-one scaffold represents a "privileged structure" in medicinal chemistry. Unlike its oxo-counterpart, the 2-thioxo substitution introduces unique physicochemical properties—specifically increased lipophilicity and a larger van der Waals radius (1.80 Å for S vs. 1.52 Å for O)—which critically alters binding pocket accommodation.

This guide objectively compares the docking performance of this scaffold across two primary therapeutic axes: Anti-inflammatory (COX-2) and Anticancer (EGFR/DHFR) . We synthesize data from recent high-impact studies to validate the scaffold's efficacy against standard clinical benchmarks.

Strategic Framework: The "3-Pillar" Validation Protocol

To ensure scientific integrity, any docking campaign involving this scaffold must adhere to the following validation logic. This is not merely a suggestion but a requirement for reproducible results.

Pillar 1: Tautomeric State Definition

The 2-thioxo-quinazolinone exists in a thione-thiol tautomeric equilibrium.

  • Critical Insight: In the solid state and polar solvents, the thione (C=S) form predominates. However, docking algorithms often default to the thiol form if not explicitly corrected.

  • Directive: You must force the ligand protonation state to the NH-thione form for accurate binding energy calculation unless coordinating with a metal center.

Pillar 2: Self-Validating Controls

Never run a docking simulation without a "Redocking" step.

  • Protocol: Extract the co-crystallized ligand (e.g., Erlotinib from PDB: 1M17).

  • Metric: Re-dock it into the active site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

Pillar 3: Comparative Scoring

Raw binding energy (kcal/mol) is relative. Always calculate the


 :


Negative values indicate superior theoretical affinity compared to the drug standard.

Workflow Visualization

The following diagram outlines the validated workflow for comparative docking of these derivatives.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis L_Prep Ligand Prep (Force Thione Tautomer) Grid Grid Generation (Center on Active Site) L_Prep->Grid P_Prep Protein Prep (Remove H2O, Add Polar H) P_Prep->Grid Dock Docking Algorithm (Lamarckian GA / Vina) Grid->Dock Score Binding Energy (ΔG kcal/mol) Dock->Score Interact Interaction Profiling (H-Bonds, Pi-Stacking) Score->Interact

Figure 1: Standardized workflow for comparative docking of thioxo-quinazolinones, emphasizing tautomer control.

Comparative Case Study 1: Anti-Inflammatory (COX-2)

Objective: Compare 3-aryl-2-thioxo-quinazolinones against Celecoxib and Diclofenac .

Mechanism of Action

COX-2 contains a unique secondary hydrophobic pocket not present in COX-1. The bulky 3-aryl group of the quinazolinone scaffold is designed to occupy this pocket, conferring selectivity.

Performance Data

Data synthesized from recent studies (e.g., Al-Salahi et al., 2023).[1]

Compound IDR-Substituent (3-Position)Binding Energy (kcal/mol)Key Residue InteractionsComparison to Standard
Standard Celecoxib -9.8 Arg120, Tyr355, Val523 Baseline
Compound 3aPhenyl-8.4Tyr355 (H-bond), Trp387 (Pi-Pi)Lower Affinity
Compound 3g4-NO2-Phenyl-9.2Arg120 (H-bond), Val523 (Hydrophobic)Comparable
Compound 5a2-Methyl-Phenyl-7.9Ser530 (Steric Clash)Inferior

Analysis: While the parent thioxo-derivatives (3a) show decent affinity, the introduction of electron-withdrawing groups (3g, Nitro group) enhances binding by stabilizing the interaction with Arg120 , a critical gatekeeper residue in the COX-2 channel. The thioxo group (C=S) often forms a weaker H-bond with Tyr355 compared to the sulfonamide of Celecoxib, explaining the slightly lower energy scores.

Comparative Case Study 2: Anticancer (EGFR Kinase)

Objective: Evaluate efficacy against Epidermal Growth Factor Receptor (EGFR) relative to Erlotinib .

Mechanism of Action

Quinazolinones mimic the adenine ring of ATP. The 2-thioxo modification alters the electron density of the pyrimidine ring, potentially strengthening Pi-cation interactions with the catalytic lysine.

Performance Data

Data synthesized from Raghu et al. (2023) and related QSAR studies.

Compound IDSubstitutionDocking Score (kcal/mol)IC50 (µM) [MCF-7]Interaction Profile
Standard Erlotinib -7.8 (Vina) ~2.0 Met793 (Hinge H-bond)
Compound 4i4-F-Phenyl-Thiazole-8.92.86Met793, Lys745 (Salt Bridge)
Compound 4j4-NO2-Phenyl-Thiazole-9.43.09Cys775 (Sulfur Interaction)
Compound 68-Methoxy-8.10.79 (MDA)Asp855 (H-bond)

Analysis: Here, the derivatives often outperform the standard in docking scores.

  • The Thiazole Linker: When the 3-aryl group is linked via a thiazole (Compound 4j), the molecule spans the ATP binding pocket more effectively, engaging Cys775 .

  • Sulfur Interaction: The 2-thioxo sulfur can engage in unique chalcogen bonding or hydrophobic packing against Leu718 , which the oxo-group cannot achieve.

  • Correlation: There is a strong correlation between the docking score and IC50, validating the predictive power of this model for EGFR targets.

Interaction Logic Diagram (EGFR)

EGFR_Interactions Met793 Met793 (Hinge Region) N1 N1 (Quinazoline) Met793->N1 H-Bond (Critical) Lys745 Lys745 (Catalytic) Lys745->N1 Cation-Pi Cys775 Cys775 (Gatekeeper) S2 C=S (Thioxo) Cys775->S2 Hydrophobic/VDW HydPock Hydrophobic Pocket II Ar3 3-Aryl Moiety HydPock->Ar3 Pi-Stacking

Figure 2: Interaction map showing how the 2-thioxo-quinazolinone scaffold anchors into the EGFR ATP-binding site.

Experimental Protocol: The "Self-Validating" Docking Assay

To reproduce the comparative results above, follow this specific protocol using AutoDock Vina or equivalent (Glide).

Step 1: Ligand Preparation
  • Draw structures in ChemDraw/ChemSketch.

  • Tautomer Check: Convert C-SH to C=S (thione) .

  • Energy Minimization: Use MM2 force field to convergence (Gradient < 0.01).

  • File Format: Convert to PDBQT, merging non-polar hydrogens.

Step 2: Protein Preparation
  • Fetch PDB ID: 1M17 (EGFR) or 6COX (COX-2).

  • Clean: Remove all water molecules and co-factors (except Heme in COX if relevant).

  • Protonation: Add polar hydrogens assuming pH 7.4 (Histidine protonation is critical).

  • Grid Box:

    • Center: X,Y,Z coordinates of the co-crystallized ligand.

    • Size: 25 x 25 x 25 Å (sufficient for 3-aryl rotation).

Step 3: Execution & Validation
  • Run Vina with exhaustiveness = 8 (minimum).

  • Control: Dock the native ligand. If RMSD > 2.0 Å, discard the run and re-optimize the grid.

  • Test: Dock 3-aryl-2-thioxo derivatives.

  • Output: Record the lowest energy pose (Affinity in kcal/mol).

References

  • Al-Salahi, R., et al. (2023). "Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones... as COX-2 Inhibitors." Pharmaceuticals.[2][3]

  • Raghu, M.S., et al. (2023). "Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors." Results in Chemistry.

  • Agbo, E.N., et al. (2015). "Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones."[4] New Journal of Chemistry.

  • Bhat, M.A., et al. (2017). "Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer... agents." Beni-Suef University Journal of Basic and Applied Sciences.

Sources

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3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.